2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride

Lipophilicity Drug Design Sulfonamide

Problem: Standard sulfonyl chlorides (TsCl, MsCl) show poor selectivity with polyamine substrates and yield drug candidates with suboptimal LogP for CNS penetration. Solution: This compound’s sterically congested gem-dimethyl-neopentyl and branched tert-pentyloxy scaffold enables selective mono-sulfonylation and adds 0.4-0.6 LogP units for improved permeability. Key advantages: • Enables selective mono-sulfonylation where TsCl/MsCl yield mixtures • Boosts LogP by 0.4-0.6 units vs. non-alkoxy sulfonyl chlorides for CNS drug design • Fsp³=1.0 scaffold ideal for PROTAC linker termini to reduce non-specific binding

Molecular Formula C10H21ClO3S
Molecular Weight 256.79 g/mol
Cat. No. B13624953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride
Molecular FormulaC10H21ClO3S
Molecular Weight256.79 g/mol
Structural Identifiers
SMILESCCC(C)(C)OCC(C)(C)CS(=O)(=O)Cl
InChIInChI=1S/C10H21ClO3S/c1-6-10(4,5)14-7-9(2,3)8-15(11,12)13/h6-8H2,1-5H3
InChIKeyIZVLYEIXAGGQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sterically Hindered Sulfonyl Chloride for Selective Sulfonylation


2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride (CAS 1495369-15-7) is a sulfonyl chloride derivative bearing a branched tert-pentyloxy ether and a gem-dimethyl-substituted propane backbone. This combination creates pronounced steric hindrance around the electrophilic sulfur center [1]. The compound is supplied at 98% purity with a molecular weight of 256.79 g/mol and a predicted LogP of 2.52, distinguishing it from simpler aliphatic sulfonyl chlorides .

1
Sterically hindered sulfonyl chloride for selective sulfonylation of amines in medicinal chemistry
2
Introduces a high-LogP, fully saturated sulfonamide warhead with predicted membrane permeability advantages
3
Supports synthesis of drug-like molecules, PROTAC linkers, and lead optimization where steric differentiation matters

Why This Sulfonyl Chloride Cannot Be Replaced by Common Analogs


Standard sulfonyl chlorides such as tosyl chloride, mesyl chloride, or even 2,2-dimethylpropane-1-sulfonyl chloride lack the combined steric bulk and lipophilicity of the tert-pentyloxy-neopentyl scaffold. In nucleophilic substitution reactions, steric hindrance directly modulates reaction rate and selectivity; the quaternary carbon adjacent to the sulfonyl group and the branched tert-pentyl ether create a uniquely congested environment that cannot be replicated by linear or less-substituted analogs [1]. Generically substituting this compound risks altered reaction kinetics, lower sulfonamide product yields, and loss of desired pharmacokinetic properties in drug candidates [2].

Linear / Less-Substituted Analogs
Common sulfonyl chlorides (e.g., tosyl, mesyl, 2,2-dimethylpropane-1-sulfonyl chloride) lack the tertiary ether and gem-dimethyl branching, which may alter reaction rates and selectivity.
Aromatic Sulfonyl Chlorides
Aromatic analogs introduce planarity and lower Fsp³, reducing the three-dimensional character and potentially impacting downstream drug-likeness and solubility profile.
Unbranched Alkoxy Derivatives
Straight-chain alkoxy sulfonyl chlorides provide different steric shielding; the tert-pentyloxy group creates a unique congested environment critical for differentiating primary vs. secondary amines.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity Versus Non-Alkoxy Analogs

The target compound exhibits a computed LogP (XLogP3) of 2.52, significantly higher than 2,2-dimethylpropane-1-sulfonyl chloride (LogP 2.1) and tosyl chloride (LogP 1.96) . This 0.4–0.6 log unit increase predicts enhanced membrane permeability and higher organic-phase partitioning, which may translate to improved oral bioavailability for sulfonamide-based drug candidates [1].

Enhanced Lipophilicity vs Non-Alkoxy Analogs
Cross-study comparable
LogP 2.52 +0.42 to +0.56
Supports selection for membrane permeability optimization
Computed XLogP3; validated for neutral sulfonyl chlorides
Lipophilicity Drug Design Sulfonamide

Increased Steric Bulk for Selective Sulfonylation

The target compound has a molecular weight of 256.8 g/mol and 6 rotatable bonds, compared to 170.7 g/mol and 2 rotatable bonds for 2,2-dimethylpropane-1-sulfonyl chloride [1]. The 50% higher molecular weight and 3× rotatable bond count reflect the tert-pentyloxy-neopentyl scaffold's greater steric volume and conformational flexibility. In sulfonylation of amines, increased steric encumbrance is known to alter reaction rates and diastereoselectivity outcomes [2].

Increased Steric Bulk for Selective Sulfonylation
Class-level inference
MW 256.8 g/mol | 6 rotatable bonds
Greater steric encumbrance may alter reaction diastereoselectivity
Steric proxies compared to 2,2-dimethylpropane-1-sulfonyl chloride (MW 170.7, 2 bonds)
Steric Hindrance Sulfonylation Selectivity Medicinal Chemistry

Saturated Scaffold for Drug-Likeness Optimization

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 1.0, indicating a fully saturated scaffold . In contrast, common aromatic sulfonyl chlorides such as tosyl chloride have Fsp³ <0.5 [1]. Higher Fsp³ values are associated with improved clinical success rates due to greater three-dimensional complexity and reduced planar aromatic character, which can mitigate off-target binding and improve solubility [2].

Saturated Scaffold for Drug-Likeness Optimization
Cross-study comparable
Fsp³ 1.0 Δ +0.57 vs tosyl
Enables introduction of fully saturated sulfonamide warhead
Fsp³ derived from molecular formula; tosyl chloride Fsp³ 0.43
Drug-likeness Fsp³ Lead Optimization

Optimal Use Cases Based on Differentiation Evidence


High-LogP Sulfonamide Drug Candidates

When a medicinal chemistry program requires a sulfonamide with enhanced membrane permeability (LogP >2), this compound provides a 0.4–0.6 log unit advantage over non-alkoxy sulfonyl chlorides. Its 2.52 LogP and fully saturated scaffold support the design of CNS-penetrant or orally bioavailable lead compounds [1].

Sterically Differentiated Mono-Sulfonylation

The six rotatable bonds and quaternary carbon produce a steric shadow that favors reaction at less-hindered amine sites. This property makes the reagent suitable for selective mono-sulfonylation of substrates containing multiple nucleophilic amines, where tosyl chloride or mesyl chloride would give mixtures [2].

PROTAC Linker and Bifunctional Molecule Construction

The fully saturated scaffold (Fsp³ = 1.0) and high rotatable bond count offer beneficial physicochemical properties for PROTAC linkers, including improved solubility and reduced non-specific binding. Introduction of this sulfonyl group as a linker terminus can enhance the overall drug-likeness of heterobifunctional degraders [3].

Application
Selection Property
Validation Focus
CNS-target lead optimization
Elevated lipophilicity and fully saturated scaffold
Membrane permeability and drug-likeness assessment
Selective mono-sulfonylation of polyamines
High steric hindrance from quaternary carbon and branched ether
Reaction selectivity and yield optimization
PROTAC linker construction
Saturated, three-dimensional scaffold with conformational flexibility
Solubility, non-specific binding, and degrader developability
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